3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl group at the 8th position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation at the 7th position: This can be accomplished through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the piperidin-1-ylmethyl group: This step typically involves nucleophilic substitution reactions, where the hydroxy group at the 8th position is replaced with a piperidin-1-ylmethyl group using reagents like piperidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Piperidine, formaldehyde
Major Products Formed
Oxidation: Formation of 7-keto derivative
Reduction: Formation of chroman-4-one derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: Lacks the piperidin-1-ylmethyl group, which may result in different pharmacological properties.
3-(3,4-dimethoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy group at the 7th position, which may affect its binding affinity and activity.
Uniqueness
The presence of both the hydroxy group at the 7th position and the piperidin-1-ylmethyl group at the 8th position makes 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one unique
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQSVEDFSMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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